molecular formula C14H12F2S3 B1684098 Fluorapacin CAS No. 869811-23-4

Fluorapacin

Cat. No.: B1684098
CAS No.: 869811-23-4
M. Wt: 314.4 g/mol
InChI Key: XCOWUOOCXCXCNS-UHFFFAOYSA-N
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Description

Fluorapacin is a small molecule drug known for its anti-tumor properties. It is a tubulin inhibitor, which means it interferes with the function of tubulin, a protein that is essential for cell division. This compound has shown promise in the treatment of various cancers, particularly non-small cell lung cancer .

Mechanism of Action

Target of Action

Fluorapacin primarily targets Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Biochemical Pathways

cell division and apoptosis . By inhibiting tubulin, this compound disrupts the formation of the mitotic spindle necessary for cell division. This disruption can trigger cell cycle arrest and initiate programmed cell death or apoptosis .

Result of Action

The primary result of this compound’s action at the molecular and cellular level is the inhibition of cell division and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, this compound prevents the proper formation of the mitotic spindle, leading to cell cycle arrest. This disruption can trigger apoptosis, leading to the death of the cancer cells .

Biochemical Analysis

Biochemical Properties

Fluorapacin interacts with various biomolecules in the body, primarily with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. This compound acts as a tubulin inhibitor , disrupting the normal function of microtubules, which are crucial for cell division and structure.

Cellular Effects

The primary cellular effect of this compound is its anti-tumor activity . By inhibiting tubulin, this compound disrupts the formation of the mitotic spindle during cell division. This disruption prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . As a tubulin inhibitor, this compound binds to the tubulin proteins, preventing them from polymerizing into microtubules. This inhibition disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. The disruption of this process leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.

Preparation Methods

Fluorapacin, also known as bis(p-fluorobenzyl)trisulfide, can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of p-fluorobenzyl chloride with sodium trisulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the trisulfide linkage . Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Fluorapacin undergoes several types of chemical reactions, including:

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Fluorapacin has a wide range of scientific research applications:

Comparison with Similar Compounds

Fluorapacin is unique among tubulin inhibitors due to its trisulfide linkage, which imparts distinct chemical and biological properties. Similar compounds include:

This compound’s unique trisulfide linkage and its specific binding to tubulin make it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOWUOOCXCXCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869811-23-4
Record name Fluorapacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUORAPACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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